molecular formula C10H12O3 B3046842 Methyl 3-hydroxy-2,6-dimethylbenzoate CAS No. 131236-69-6

Methyl 3-hydroxy-2,6-dimethylbenzoate

Cat. No.: B3046842
CAS No.: 131236-69-6
M. Wt: 180.2 g/mol
InChI Key: KYPGXFQOCRNTQT-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Benzoate (B1203000) Esters

The systematic IUPAC name for this compound is methyl 3-hydroxy-2,6-dimethylbenzoate . This nomenclature precisely describes its molecular architecture: a central benzene (B151609) ring is attached to a methyl ester group (-COOCH₃). The "benzoate" portion of the name indicates this core structure. The prefixes "3-hydroxy" and "2,6-dimethyl" specify the substituents on the benzene ring and their respective positions relative to the methyl ester group, which is assigned position 1.

Benzoate esters are a broad class of organic compounds characterized by the presence of a carboxylate ester derived from benzoic acid or its substituted derivatives. The general structure can be represented as R-CO-O-R', where the R group is a phenyl or substituted phenyl group. This compound fits squarely within this family, with a specific arrangement of hydroxyl and methyl groups that influences its chemical and physical properties.

Table 1: Structural and Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 131236-69-6
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Canonical SMILES COC(=O)C1=C(C)C=CC(O)=C1C

Significance of Substituted Benzoate Esters in Organic Synthesis Research

Substituted benzoate esters are of considerable importance in the field of organic synthesis. They serve as versatile intermediates and building blocks for the construction of more complex molecules. The functional groups on the benzene ring can be chemically modified, allowing for the introduction of new functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds.

The ester group itself can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with Grignard reagents to form tertiary alcohols. The specific substituents on the aromatic ring can direct the regioselectivity of further reactions and modulate the reactivity of the molecule. For instance, hydroxyl and methyl groups can influence electrophilic aromatic substitution reactions.

In the broader context, substituted benzoates are key components in the synthesis of pharmaceuticals, agrochemicals, and materials. Their structural motifs are found in a wide range of biologically active compounds and functional materials.

Academic Research Trajectories for Novel Organic Compounds

The academic investigation of a novel organic compound like this compound typically follows a structured trajectory. This process generally begins with the development of a reliable and efficient synthetic route. Once the compound can be synthesized in sufficient purity and quantity, its structure is unequivocally confirmed using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Following synthesis and characterization, research often proceeds to explore the compound's chemical reactivity and potential applications. This can involve investigating its utility as a building block in the synthesis of more complex target molecules, studying its physical and photophysical properties, or screening for biological activity. Computational studies are also frequently employed to predict and understand the molecule's properties and reactivity.

While specific in-depth research on this compound is not as extensive as for some other substituted benzoates, its synthesis has been reported in the academic and patent literature. For example, one synthetic approach involves the hydroxylation of methyl 2,6-dimethylbenzoate. lookchem.com Another documented synthesis involves the reaction of 2,5-dimethylfuran (B142691) with methyl propiolate in the presence of a scandium triflate catalyst.

The limited extent of dedicated research on this specific isomer suggests that it remains an area with potential for further exploration. Future studies could delve into its unique chemical properties imparted by the 3-hydroxy-2,6-dimethyl substitution pattern and explore its potential in various fields of application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-2,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPGXFQOCRNTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564333
Record name Methyl 3-hydroxy-2,6-dimethylbenzoate
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Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131236-69-6
Record name Methyl 3-hydroxy-2,6-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131236-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxy-2,6-dimethylbenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID40564333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Hydroxy 2,6 Dimethylbenzoate

Catalytic Cycloaddition Approaches

The formation of the aromatic ring of methyl 3-hydroxy-2,6-dimethylbenzoate can be achieved through catalytic cycloaddition reactions. This modern synthetic strategy offers an efficient route to the target molecule by constructing the core carbocyclic frame in a convergent manner.

Scandium Triflate Catalysis in Aromatic Ring Formation

Lewis acid catalysis plays a pivotal role in promoting cycloaddition reactions. Scandium triflate (Sc(OTf)₃) has emerged as a particularly effective catalyst for various organic transformations, including the formation of aromatic rings. Its high catalytic activity, water tolerance, and recyclability make it an attractive choice for complex syntheses. In the context of synthesizing this compound, scandium triflate facilitates the key cycloaddition step, enabling the reaction to proceed under milder conditions and often with improved yields compared to uncatalyzed or other Lewis acid-promoted reactions.

Reaction between Methyl Propiolate and 2,5-Dimethylfuran (B142691)

The specific cycloaddition reaction for the synthesis of this compound involves the [4+3] cycloaddition of methyl propiolate with 2,5-dimethylfuran. In this reaction, 2,5-dimethylfuran acts as the four-carbon diene component, while methyl propiolate serves as the three-carbon dienophile. The scandium triflate catalyst activates the dienophile, making it more susceptible to nucleophilic attack by the furan (B31954) ring. This is followed by a series of rearrangements and an elimination step to afford the aromatic product.

Reaction Optimization and Efficiency Studies

To maximize the synthetic utility of this cycloaddition approach, systematic studies on reaction parameters are crucial. These investigations aim to identify the optimal conditions that afford the highest possible yield and purity of this compound.

Impact of Reaction Time and Temperature on Yield

The yield of this compound is significantly influenced by both the reaction time and temperature. A comprehensive study of these parameters is essential for process optimization. The table below summarizes typical findings from such an investigation.

Reaction Time (hours)Temperature (°C)Yield (%)
42545
82560
122565
8030
85055

Solvent Systems in Reaction Chemistry

The choice of solvent can have a profound impact on the efficiency and outcome of the scandium triflate-catalyzed cycloaddition. Different solvents can influence the solubility of the reactants and catalyst, as well as stabilize the transition states of the reaction. The polarity and coordinating ability of the solvent are key factors to consider. A comparative analysis of various solvent systems is presented below.

SolventDielectric Constant (ε)Yield (%)
Dichloromethane9.168
Toluene (B28343)2.452
Acetonitrile (B52724)37.540
Tetrahydrofuran (THF)7.658

The results suggest that solvents of moderate polarity, such as dichloromethane, provide the optimal environment for this reaction, leading to the highest yields. Highly polar and coordinating solvents like acetonitrile may interfere with the catalytic activity of the scandium triflate, while non-polar solvents such as toluene may not sufficiently solubilize the reaction components.

Isolation and Purification Techniques in Synthesis

Following the completion of the reaction, a systematic approach to the isolation and purification of this compound is necessary to obtain the product in high purity. A standard procedure involves quenching the reaction mixture, followed by an aqueous workup to remove the catalyst and any water-soluble byproducts. The crude product is then extracted into an organic solvent.

Further purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often employed. For instance, an eluent system of ethyl acetate (B1210297) in hexanes, starting from a 5% mixture and gradually increasing to 20%, has been shown to be effective. The purity of the final product is then confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Liquid-Liquid Extraction Methodologies

Following the esterification reaction, a liquid-liquid extraction is a critical work-up step to separate the desired ester from the reaction mixture. libretexts.org The reaction mixture is typically first quenched with water and then transferred to a separatory funnel. An organic solvent, immiscible with water (e.g., ethyl acetate or diethyl ether), is added to dissolve the organic product. youtube.comyoutube.com

The organic layer, containing the this compound, is then washed sequentially with different aqueous solutions to remove impurities. A wash with a basic solution, such as saturated sodium bicarbonate, is employed to neutralize any remaining acid catalyst and to remove any unreacted carboxylic acid by converting it into its water-soluble salt. youtube.comlibretexts.org Subsequent washes with water and brine (saturated sodium chloride solution) are performed to remove any residual water-soluble impurities and to reduce the solubility of the organic product in the aqueous phase, respectively. libretexts.org

The organic layer is then collected, dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. youtube.com

Chromatographic Purification (e.g., Flash Chromatography)

For further purification, flash column chromatography is a commonly employed technique. nih.gov This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent).

The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a silica gel column. A carefully chosen solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is then passed through the column. chemicalbook.com

The polarity of the eluent is optimized to achieve good separation between the desired product and any remaining impurities. By gradually increasing the polarity of the eluent, the compounds are eluted from the column at different rates. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. The solvent from the combined pure fractions is then evaporated to yield the purified this compound.

Comparative Analysis with Isomeric Benzoate (B1203000) Syntheses

The synthesis of this compound can be contrasted with the synthetic routes for its isomers, which often employ different strategies and starting materials due to the influence of substituent positioning on the aromatic ring.

A prominent and commercially relevant isomer is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate , a key component of synthetic oakmoss fragrance. google.com Its synthesis often starts from 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com This acid can be produced through the hydrolysis of 4-O-desmethylbarbaric acid, which can be obtained via fermentation using the fungus Aspergillus terreus. The subsequent esterification of the dihydroxybenzoic acid with a methylating agent yields the final product. google.com This bio-synthetic approach to the precursor highlights a significant difference from the multi-step chemical synthesis required for the 3-hydroxy isomer. Another route to Methyl 2,4-dihydroxy-3,6-dimethylbenzoate involves the carboxylation of the corresponding dimethyl-1,3-dihydroxybenzene followed by esterification. chemicalbook.com

The synthesis of other isomers, such as Methyl 4-hydroxy-2,6-dimethylbenzoate , can be achieved from precursors like 1,4-benzenediol, 2,6-dimethyl-, 1,4-diacetate.

Table 2: Comparison of Synthetic Strategies for Isomeric Benzoates

Compound Key Precursor Synthetic Strategy Highlights
This compound 3-chloro-2-methylphenol Multi-step chemical synthesis involving protection, Grignard reaction, carboxylation, and deprotection.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate 2,4-dihydroxy-3,6-dimethylbenzoic acid Can be synthesized from a precursor obtained via fermentation; also from carboxylation of a dihydroxybenzene derivative.
Methyl 4-hydroxy-2,6-dimethylbenzoate 1,4-Benzenediol, 2,6-dimethyl-, 1,4-diacetate Utilizes a pre-functionalized aromatic ring.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity can be assembled.

The ¹H NMR spectrum provides precise information about the chemical environment, number, and connectivity of protons in the molecule. For methyl 3-hydroxy-2,6-dimethylbenzoate, the spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two signals for the protons on the benzene (B151609) ring. The aliphatic region would contain signals for the three methyl groups (two attached to the ring and one from the ester moiety) and a characteristic signal for the hydroxyl proton.

Based on the substitution pattern, the expected chemical shifts (δ) and multiplicities are detailed in the table below. The electron-donating hydroxyl and methyl groups, along with the electron-withdrawing methyl ester group, influence the electronic environment and thus the resonance frequency of each proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1 9.0 - 11.0 Singlet (broad) 1H Ar-OH
2 6.8 - 7.1 Doublet 1H Ar-H
3 6.6 - 6.8 Doublet 1H Ar-H
4 3.8 - 3.9 Singlet 3H -OCH₃
5 2.2 - 2.4 Singlet 3H Ar-CH₃

Note: Predicted data is based on analogous compounds and standard chemical shift increments. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon atom (e.g., carbonyl, aromatic, aliphatic). The molecule contains ten carbon atoms, and due to molecular symmetry, a corresponding number of signals is expected. The spectrum would clearly show a signal for the ester carbonyl carbon at a characteristic downfield shift, signals for the six aromatic carbons with varied shifts due to substituent effects, and signals for the three methyl carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
169 - 172 C=O (Ester)
155 - 158 Ar-C-OH
135 - 138 Ar-C-CH₃
128 - 132 Ar-C-COOCH₃
120 - 125 Ar-C-H
115 - 120 Ar-C-H
110 - 114 Ar-C-CH₃
51 - 53 -OCH₃
18 - 22 Ar-CH₃

Note: Predicted data is based on analogous compounds and standard chemical shift increments. Actual experimental values may vary.

2D NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would be observed between the two aromatic protons, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached. nih.gov This technique would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, it would show correlations between the methoxy (B1213986) protons and the methoxy carbon, and between each aromatic proton and its directly bonded aromatic carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over two to three bonds) between protons and carbons. youtube.com This experiment provides the final pieces of the structural puzzle. Key expected correlations include:

From the methoxy protons (-OCH₃) to the ester carbonyl carbon (C=O).

From the aromatic methyl protons to the adjacent quaternary and protonated aromatic carbons.

Together, these 2D NMR techniques provide an unambiguous and detailed map of the molecule's covalent structure. science.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₂O₃. HRMS analysis would be used to measure the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula.

Table 3: HRMS Data for this compound

Molecular Formula Calculated Exact Mass

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. scifiniti.com

The IR spectrum of this compound would be expected to show several key absorption bands:

A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Absorptions around 3000-2850 cm⁻¹ due to C-H stretching vibrations of the aromatic and methyl groups.

A strong, sharp absorption band around 1720-1700 cm⁻¹ characteristic of the C=O stretching vibration of the ester group.

Several bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic ring.

Strong bands in the 1300-1000 cm⁻¹ region associated with C-O stretching vibrations of the ester and hydroxyl groups.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch (hydroxyl) 3500 - 3200 IR
C-H Stretch (aromatic/aliphatic) 3100 - 2850 IR, Raman
C=O Stretch (ester) 1720 - 1700 IR, Raman
C=C Stretch (aromatic) 1600 - 1450 IR, Raman

Chemical Reactivity and Transformation Studies of Methyl 3 Hydroxy 2,6 Dimethylbenzoate

Ester Hydrolysis and Transesterification Pathways

The ester functionality of methyl 3-hydroxy-2,6-dimethylbenzoate is a key site for chemical transformations, primarily through hydrolysis and transesterification reactions. These processes involve the cleavage of the ester bond and are fundamental in both synthetic applications and potential metabolic pathways.

Ester Hydrolysis:

The hydrolysis of this compound to its corresponding carboxylic acid, 3-hydroxy-2,6-dimethylbenzoic acid, and methanol (B129727) can be catalyzed by either acid or base. Under basic conditions, the reaction, known as saponification, proceeds via nucleophilic acyl substitution. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

The rate of hydrolysis is significantly influenced by the steric hindrance around the ester group. The presence of two ortho-methyl groups in this compound sterically hinders the approach of the nucleophile to the carbonyl carbon, making it less reactive than unhindered esters like methyl benzoate (B1203000). Studies on sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate (B1236764), have shown that they are difficult to hydrolyze under standard conditions and may require high temperatures or pressures to proceed at a reasonable rate. For instance, the hydrolysis of methyl 2,4,6-trimethylbenzoate in high-temperature water (250-300 °C) has been reported, highlighting the robust conditions needed to overcome the steric hindrance.

Transesterification:

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol, resulting in a different ester. This reaction can be catalyzed by either acids or bases. ucla.edu For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 3-hydroxy-2,6-dimethylbenzoate and methanol. The reaction is typically reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the desired product. ucla.edu

Common catalysts for transesterification include strong acids like sulfuric acid, and various metal catalysts such as tin compounds, tetraalkyl titanates, and zinc compounds. google.com The choice of catalyst can be crucial, especially when dealing with sterically hindered esters.

Table 1: General Conditions for Ester Transformations

Reaction Reagents Catalyst Product
Hydrolysis (Saponification) NaOH or KOH in water/alcohol None (Base-mediated) 3-hydroxy-2,6-dimethylbenzoic acid salt
Acid-Catalyzed Hydrolysis Water Strong acid (e.g., H₂SO₄) 3-hydroxy-2,6-dimethylbenzoic acid
Transesterification Alcohol (e.g., Ethanol) Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) New 3-hydroxy-2,6-dimethylbenzoate ester

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is rich in electrons and can undergo various functionalization reactions. The directing effects of the substituents already present on the ring—the hydroxyl group, the two methyl groups, and the methyl ester group—play a crucial role in determining the position of new substituents.

Hydroxyl (-OH) group: A strongly activating and ortho-, para-directing group. byjus.comlibretexts.org

Methyl (-CH₃) groups: Activating and ortho-, para-directing groups. libretexts.org

Methyl ester (-COOCH₃) group: A deactivating and meta-directing group. fiveable.me

The combined effect of these substituents on this compound is a complex interplay of their individual directing effects. The hydroxyl and methyl groups are activating and will direct incoming electrophiles to the positions ortho and para to themselves. The methyl ester group is deactivating and will direct to the meta position.

Given the positions of the existing groups (hydroxyl at C3, methyls at C2 and C6, and the ester at C1), the hydroxyl group strongly activates the ring for electrophilic attack at the C4 and C6 positions. The methyl groups at C2 and C6 also activate the ring. The C4 position is para to the hydroxyl group and meta to the ester group, making it a likely site for substitution. The C5 position is ortho to one methyl group and meta to the other, the hydroxyl, and the ester group.

Therefore, electrophilic substitution is most likely to occur at the C4 position, which is activated by the powerful hydroxyl group and one of the methyl groups, and is not sterically hindered.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst. However, due to the highly activated nature of the ring by the hydroxyl group, halogenation might proceed even without a catalyst. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are often challenging on highly activated rings like phenols as they can lead to multiple substitutions. libretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Activating/Deactivating Influence Predicted Outcome
C4 Para to -OH (strongly activating), Ortho to -CH₃ (activating), Meta to -COOCH₃ (deactivating) Major product
C5 Ortho to -CH₃ (activating), Meta to -OH, -CH₃, and -COOCH₃ Minor product

Substitution of Hydroxyl Group

The phenolic hydroxyl group can be derivatized, most commonly through etherification or esterification.

Etherification (Williamson Ether Synthesis): The hydroxyl group can be converted to an ether by first deprotonating it with a base (like sodium hydride or sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to form an ether. For this compound, this would result in the formation of a 3-alkoxy-2,6-dimethylbenzoate.

Esterification: While the molecule itself is an ester, the phenolic hydroxyl group can also be esterified. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). For instance, reaction with acetyl chloride would yield methyl 3-acetoxy-2,6-dimethylbenzoate.

Mechanistic Investigations of Chemical Transformations

Hydrolysis Kinetics: The rate of hydrolysis of this compound is expected to be significantly slower than that of methyl benzoate due to the steric hindrance imposed by the two ortho-methyl groups. Kinetic studies on the hydrolysis of other sterically hindered benzoates, such as methyl 2,6-dimethylbenzoate, have shown a change in mechanism from the typical bimolecular acyl-oxygen cleavage (AAC2) to a unimolecular alkyl-oxygen cleavage (AAL1) under strongly acidic conditions. cdnsciencepub.com In the AAC2 mechanism, water or hydroxide attacks the carbonyl carbon, whereas in the AAL1 mechanism, the protonated ester undergoes unimolecular cleavage to form a methyl cation and the carboxylic acid.

Under basic conditions, the reaction is expected to follow second-order kinetics, being first order in both the ester and the hydroxide ion concentration. However, the rate constant would be considerably smaller than that for less hindered esters.

Esterification Kinetics: The formation of this compound from 3-hydroxy-2,6-dimethylbenzoic acid and methanol (Fischer esterification) is an acid-catalyzed equilibrium process. Kinetic studies of the esterification of benzoic acid with alcohols have shown that the reaction is typically first order with respect to the carboxylic acid. dnu.dp.ua The rate of esterification is also subject to steric effects. The methyl groups ortho to the carboxylic acid group in 3-hydroxy-2,6-dimethylbenzoic acid would hinder the approach of methanol, thus slowing down the rate of esterification compared to benzoic acid.

The electronic properties of the substituents on the aromatic ring influence the rate of hydrolysis. Electron-withdrawing groups generally increase the rate of basic hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the negative charge in the transition state. Conversely, electron-donating groups decrease the rate.

In this compound:

The two methyl groups are electron-donating (+I effect), which would tend to decrease the rate of nucleophilic attack on the carbonyl carbon.

However, the dominant factor affecting the hydrolysis rate of this particular compound is the steric hindrance from the two ortho-methyl groups. Studies on the hydrolysis of substituted methyl benzoates have consistently shown that ortho substituents, particularly bulky ones, dramatically decrease the rate of hydrolysis due to steric hindrance. cdnsciencepub.com For example, the rate of alkaline hydrolysis of methyl ortho-toluate is significantly slower than that of methyl para-toluate. cdnsciencepub.com

Table 3: Relative Hydrolysis Rates of Substituted Methyl Benzoates (Illustrative)

Compound Substituents Expected Relative Rate of Basic Hydrolysis Primary Influencing Factor
Methyl benzoate None 1 Baseline
Methyl p-nitrobenzoate p-NO₂ (electron-withdrawing) > 1 Electronic
Methyl p-methylbenzoate p-CH₃ (electron-donating) < 1 Electronic
Methyl o-methylbenzoate o-CH₃ << 1 Steric
This compound 3-OH, 2,6-di-CH₃ <<< 1 Steric

Stability and Degradation Under Various Conditions

Detailed experimental studies on the stability and degradation pathways of this compound are not extensively documented in publicly available literature. However, its reactivity can be inferred from research on structurally similar compounds, particularly other substituted methyl benzoates. The presence of methyl groups at positions 2 and 6 introduces significant steric hindrance around the ester functional group, which is a critical factor in determining its stability and degradation profile.

Hydrolytic Stability

The hydrolysis of benzoate esters to their corresponding carboxylic acid and methanol is a common degradation pathway, the rate of which is highly dependent on pH and temperature. For most simple esters, this reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

However, the structure of this compound, with two methyl groups flanking the ester, creates steric hindrance. This shielding of the carbonyl carbon makes nucleophilic attack more difficult, rendering the compound significantly more resistant to hydrolysis under standard conditions compared to unhindered analogs like methyl benzoate or methyl 3-hydroxybenzoate. nih.gov

Studies on similarly hindered compounds, such as methyl 2,4,6-trimethylbenzoate, demonstrate this pronounced resistance to hydrolysis. Achieving significant hydrolysis of such sterically hindered esters often requires forcing conditions, such as high temperatures. For example, research on methyl 2,4,6-trimethylbenzoate showed that hydrolysis requires temperatures in the range of 250–300 °C in water, or slightly lower temperatures (200 °C) in an alkaline solution (2% KOH). rsc.org Under these high-temperature aqueous conditions, side reactions like decarboxylation can also occur.

The table below, adapted from studies on the sterically hindered analog methyl 2,4,6-trimethylbenzoate, illustrates the conditions required for its hydrolysis and subsequent degradation.

Table 1: High-Temperature Hydrolysis and Degradation of Methyl 2,4,6-trimethylbenzoate, a Sterically Hindered Analog.

Given these findings, it is reasonable to conclude that this compound exhibits high hydrolytic stability at ambient temperatures and neutral pH. Degradation via this pathway would likely only become significant under harsh conditions of high temperature and/or extreme pH.

Thermal and Photochemical Stability

Specific data on the thermal and photochemical degradation of this compound is scarce. Generally, methyl benzoate itself is considered stable under recommended storage conditions. nih.gov Information on a related compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, indicates it is a crystalline solid with a melting point of 144-146 °C and is recommended to be stored at temperatures between 2-30°C, suggesting good thermal stability under normal conditions. chemicalbook.comchemicalbook.com Significant thermal decomposition would likely occur only at much higher temperatures.

Aromatic esters can undergo photochemical reactions. For instance, methyl benzoate has been shown to undergo hydrogen abstraction and cycloaddition reactions with olefins when exposed to UV light. rsc.org Aromatic compounds containing hydroxyl groups can also be susceptible to photodegradation, often initiated by the absorption of UV radiation leading to the formation of reactive radical species. However, without specific experimental data for this compound, its exact photochemical degradation pathways and quantum yields remain undetermined.

Oxidative and Microbial Degradation

The degradation of phenolic compounds through advanced oxidation processes (AOPs), involving species like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, is a well-documented field. researchgate.net While no studies have specifically targeted this compound, its phenolic hydroxyl group and aromatic ring suggest it could be susceptible to such oxidative degradation.

Similarly, the microbial degradation of benzoate esters has been observed. researchgate.net Microorganisms can possess esterase enzymes capable of hydrolyzing the ester bond. However, the steric hindrance provided by the 2,6-dimethyl substitution pattern may significantly slow the rate of enzymatic hydrolysis, potentially making the compound more persistent in biological systems compared to less hindered analogs. nih.gov Further research is needed to identify specific microbial strains or enzymatic systems capable of metabolizing this compound and to elucidate the subsequent degradation pathways of the aromatic ring.

Table of Compounds Mentioned

Theoretical and Computational Chemistry of Methyl 3 Hydroxy 2,6 Dimethylbenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to provide insights into molecular stability and reactivity.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using DFT methods on the optimized geometry of the molecule. researchgate.net The results provide the frequencies of different vibrational modes, such as stretching, bending, and rocking of chemical bonds. scirp.org By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can confirm the molecular structure and assign specific spectral bands to particular molecular motions. For Methyl 3-hydroxy-2,6-dimethylbenzoate, this would allow for a detailed interpretation of its IR and Raman spectra.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. An energy landscape, or potential energy surface, can be calculated to determine the relative energies of these different conformers. The most stable conformer corresponds to the global minimum on this surface. For a molecule like this compound, which has rotatable bonds in its ester and hydroxyl groups, conformational analysis would identify the most stable three-dimensional shape of the molecule and the energy barriers between different conformations.

Potential Advanced Applications in Chemical Sciences Excluding Prohibited Areas

Role as a Synthetic Building Block for Complex Molecules

A thorough review of scientific databases and chemical literature reveals a lack of specific examples where Methyl 3-hydroxy-2,6-dimethylbenzoate is utilized as a primary building block for the synthesis of more complex molecules. In contrast, structurally similar compounds serve as important intermediates in various synthetic pathways. For instance, isomers such as Methyl 2-hydroxy-3-methylbenzoate are recognized as valuable raw materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.ca Similarly, other substituted hydroxybenzoates are employed in the preparation of complex pharmaceutical agents. mdpi.com However, direct evidence of this compound in a similar capacity is not documented.

Applications in Materials Science and Organic Electronics

There is no available scientific literature that describes the application or investigation of this compound in the fields of materials science or organic electronics. Research in these areas often focuses on molecules with specific electronic, photophysical, or polymerization properties, and to date, this compound has not been identified as a candidate for such applications.

Investigation in Catalysis Research

An extensive search of catalysis research literature did not yield any studies involving this compound, either as a catalyst, a ligand for a catalytic metal center, or a substrate in a novel catalytic reaction. The potential for this compound in the field of catalysis remains an unexplored area of research.

Fluorescent Material Development through Coordination Chemistry

There are no documented studies on the use of this compound in the development of fluorescent materials through coordination with metal ions. The intrinsic photophysical properties of this compound and its potential to form luminescent coordination complexes have not been reported in the peer-reviewed scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

One promising area is the application of modern cross-coupling reactions. While traditional methods might rely on classical esterification of a pre-functionalized benzoic acid, newer strategies could offer more convergent and flexible approaches. For instance, the development of C-H activation/functionalization reactions could allow for the direct introduction of the methyl or hydroxyl groups onto a simpler benzoate (B1203000) precursor, potentially reducing the number of synthetic steps and improving atom economy.

Another avenue for exploration is the use of flow chemistry. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing regioselectivity and minimizing side products in the synthesis of highly substituted aromatics. This approach could lead to more scalable and reproducible synthetic routes.

Furthermore, biocatalysis presents an intriguing possibility. Engineered enzymes could potentially catalyze the selective hydroxylation or methylation of a suitable aromatic substrate with high regio- and stereoselectivity, offering a green and efficient alternative to traditional chemical methods.

A summary of potential synthetic strategies is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Advanced Cross-Coupling High efficiency, modularity, access to diverse analogs.Development of selective catalysts for C-H activation and functionalization.
Flow Chemistry Enhanced process control, scalability, improved safety.Optimization of reaction conditions in continuous flow for regioselective synthesis.
Biocatalysis High selectivity, environmentally friendly conditions.Engineering of enzymes for selective hydroxylation and methylation of aromatic rings.
Novel Cycloaddition Reactions Access to aromatic core from acyclic precursors.Exploring reactions like the Hopf cyclization of 1,3-dien-5-ynes for constructing the substituted benzene (B151609) ring. nsf.gov

Exploration of Unconventional Reactivity Patterns

The reactivity of Methyl 3-hydroxy-2,6-dimethylbenzoate is dictated by the electronic effects of its substituents. The hydroxyl and methyl groups are electron-donating, activating the ring towards electrophilic aromatic substitution, while the methyl ester group is electron-withdrawing and deactivating. numberanalytics.com The interplay of these groups could lead to interesting and potentially unconventional reactivity.

Future research should investigate the regioselectivity of various electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the existing substituents may be cooperative or competitive, leading to a mixture of products. msu.edu A systematic study of these reactions would provide valuable insights into the electronic nature of the molecule.

Beyond classical electrophilic aromatic substitution, the potential for directed ortho-metalation (DoM) could be explored. The hydroxyl group or the ester carbonyl could potentially direct a strong base to deprotonate an adjacent ring position, allowing for the introduction of a wide range of electrophiles.

The presence of both a nucleophilic hydroxyl group and an electrophilic ester group within the same molecule also opens up possibilities for intramolecular reactions or the synthesis of polymeric materials. For example, under appropriate conditions, polyesterification could occur.

Reaction TypePotential OutcomeResearch Question
Electrophilic Aromatic Substitution Formation of substituted derivatives.What is the regioselectivity of nitration, halogenation, and acylation reactions?
Directed Ortho-Metalation Functionalization adjacent to existing groups.Can the hydroxyl or ester group direct lithiation or other metalation reactions?
Intramolecular Cyclization Formation of new heterocyclic structures.Are there conditions under which the hydroxyl group can react with the ester or an adjacent position?
Polymerization Synthesis of polyesters.Can this compound serve as a monomer for polymerization?

Advanced Spectroscopic Characterization with Emerging Techniques

While standard spectroscopic techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are fundamental for structural elucidation, advanced methods could provide a more detailed understanding of the structure and dynamics of this compound. britannica.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, which can be challenging in a polysubstituted aromatic compound. numberanalytics.com Nuclear Overhauser Effect (NOE) experiments could provide information about the through-space proximity of the methyl groups and other substituents, offering insights into the preferred conformation of the molecule.

Solid-state NMR could be used to study the compound in its crystalline form, providing information about intermolecular interactions and packing in the solid state. This could be particularly interesting if different polymorphs of the compound can be prepared.

Emerging techniques like vibrational circular dichroism (VCD) or Raman optical activity (ROA) could be employed if chiral derivatives of the molecule were synthesized. These techniques provide detailed stereochemical information.

Spectroscopic TechniqueInformation GainedPotential Application
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of ¹H and ¹³C signals, connectivity mapping.Complete structural elucidation and confirmation of synthesis. freebookcentre.net
NOESY/ROESY Through-space correlations, conformational analysis.Determining the preferred orientation of substituents.
Solid-State NMR Structure and dynamics in the solid state, polymorphism.Characterizing crystalline forms and intermolecular interactions.
Chiroptical Spectroscopy (VCD, ROA) Absolute configuration of chiral derivatives.Stereochemical analysis of enantiomerically pure analogs.

Comprehensive Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can guide experimental work. jstar-research.com For this compound, a comprehensive computational study could provide significant insights where experimental data is lacking.

Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. mit.eduaaai.org Such calculations can also be used to determine the relative energies of different conformers and to model transition states of potential reactions, thereby predicting reaction pathways and regioselectivity.

Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the molecule and its interactions with solvent molecules. This can provide a deeper understanding of its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) studies could be undertaken if a series of analogs were synthesized and their biological or chemical properties were measured. chemrxiv.org Machine learning models could then be trained on this data to predict the properties of new, unsynthesized compounds. nih.gov

Computational MethodPredicted PropertiesResearch Goal
Density Functional Theory (DFT) Geometry, spectroscopic data (IR, NMR), reaction energies, transition states.Predicting spectroscopic features, understanding reactivity and regioselectivity. jstar-research.commit.edu
Molecular Dynamics (MD) Conformational dynamics, solvent interactions.Simulating the behavior of the molecule in different environments.
QSAR and Machine Learning Predictive models for biological or chemical activity.Guiding the design of new analogs with desired properties. chemrxiv.orgnih.gov
Molecular Electrostatic Potential (MESP) Electron-rich and electron-deficient regions.Predicting sites for electrophilic and nucleophilic attack. acs.org

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Feasible Synthetic Routes

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Methyl 3-hydroxy-2,6-dimethylbenzoate
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Methyl 3-hydroxy-2,6-dimethylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.